![molecular formula C22H26ClN3O4 B297552 2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide](/img/structure/B297552.png)
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer development. It has also been shown to disrupt the growth and development of certain plants and insects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer development. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have potent anti-inflammatory and anti-cancer activity, making it a promising candidate for further research. However, there are also limitations to its use in lab experiments. It has not yet been extensively studied in humans, and its safety and efficacy in humans are not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A. In medicine, further studies are needed to determine its safety and efficacy in humans, as well as its potential as a treatment for various inflammatory and cancerous conditions. In agriculture, further studies are needed to determine its effectiveness as a herbicide and insecticide, as well as its potential environmental impact. In materials science, further studies are needed to determine its potential as a polymer additive and corrosion inhibitor, as well as its compatibility with other materials. Overall, 2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A can be synthesized through a multistep process involving the reaction of 2-chlorophenol with pentyloxybenzaldehyde to form 2-(pentyloxy)benzylidene-2-chlorophenol. This intermediate is then reacted with hydrazine hydrate to form 2-(pentyloxy)benzylidenehydrazine. The final step involves the reaction of 2-(pentyloxy)benzylidenehydrazine with N-acetyl-2-chloroacetamide to form 2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide A has been investigated for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has been investigated for its potential as a herbicide and insecticide. In materials science, it has been studied for its potential as a polymer additive and as a corrosion inhibitor.
Eigenschaften
Produktname |
2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide |
---|---|
Molekularformel |
C22H26ClN3O4 |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
2-[[2-(2-chlorophenoxy)acetyl]amino]-N-[(E)-(2-pentoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H26ClN3O4/c1-2-3-8-13-29-19-11-6-4-9-17(19)14-25-26-21(27)15-24-22(28)16-30-20-12-7-5-10-18(20)23/h4-7,9-12,14H,2-3,8,13,15-16H2,1H3,(H,24,28)(H,26,27)/b25-14+ |
InChI-Schlüssel |
FSOPAZLNVGPYDT-AFUMVMLFSA-N |
Isomerische SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2Cl |
SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.